2-Methyl-3-phenylquinolin-4(1h)-one

tautomerism 13C NMR spectroscopy quinolin-4(1H)-one

Researchers often risk SAR invalidation by procuring non-CAS-specific quinolinone regioisomers. CAS 5350-61-8 eliminates this variable, providing the mechanistically defined 4-oxo tautomer essential for kinase (EGFR/Pfmrk) and topoisomerase II inhibition studies. • Confirmed 4-oxo tautomeric ground state by 13C NMR-critical for target engagement. • Cancer-selective cytotoxicity sparing normal hepatocytes vs. genistein/5-FU. • >95% purity with batch-to-batch consistency; verify identity via mp 149-150°C. • Ready synthetic diversification at free N-H and C-2 methyl for focused library construction.

Molecular Formula C16H13NO
Molecular Weight 235.28 g/mol
CAS No. 5350-61-8
Cat. No. B14002752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-phenylquinolin-4(1h)-one
CAS5350-61-8
Molecular FormulaC16H13NO
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=CC=CC=C2N1)C3=CC=CC=C3
InChIInChI=1S/C16H13NO/c1-11-15(12-7-3-2-4-8-12)16(18)13-9-5-6-10-14(13)17-11/h2-10H,1H3,(H,17,18)
InChIKeyOFYQHVQAZBGWIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-phenylquinolin-4(1H)-one: Compound Profile and Sourcing


2-Methyl-3-phenylquinolin-4(1H)-one (CAS 5350-61-8; molecular formula C₁₆H₁₃NO; MW 235.28 g/mol) is a 3-aryl-4(1H)-quinolone heterocycle bearing a methyl substituent at C-2 and a phenyl ring at C-3. The compound adopts a rigid, planar tricyclic architecture that presents a 4-oxo pharmacophore capable of hydrogen-bond acceptor interactions [1]. Physicochemical characterization indicates a melting point of approximately 149–150 °C and a predicted logP of ~3.22, consistent with moderate lipophilicity suitable for membrane permeation [2]. The compound is a member of the broader 3-arylquinolin-4(1H)-one class, which has been systematically evaluated for antiproliferative, antimalarial, and integrin-modulatory activities. Critically, the tautomeric ground state—predominantly the 4-oxo rather than 4-hydroxy form in DMSO-d₆ solution—is experimentally established and functionally consequential for target engagement [1]. This compound is commercially available from multiple research-chemical suppliers at purities typically ≥95%, positioning it as an accessible entry point for structure–activity relationship (SAR) exploration within the quinolinone scaffold space.

Scaffold Quinolin-4(1H)-one core with 3-phenyl; suited for SAR exploration across kinase, topoisomerase, and integrin biology
Tautomeric Form 4-Oxo tautomer verified in solution; ensures consistent carbonyl pharmacophore presentation
Derivatization Free N–H, C-2 methyl, and multiple aryl positions support divergent library synthesis

Why Generic 3-Aryl-4-quinolone Substitution Fails


Interchanging 3-aryl-4(1H)-quinolone congeners without considering substitution pattern is scientifically unsupportable because small structural perturbations generate large functional divergences. Within the 36-compound panel evaluated by Xiao et al. (2008), the presence or absence of a halogen at C-8 and a methoxy at C-3′ of the pendant phenyl ring produced marked differences in antiproliferative potency, while electron-withdrawing substituents at C-6 abrogated activity [1]. The tautomeric equilibrium between the pharmacologically active 4-oxo form and the inactive 4-hydroxy form is exquisitely sensitive to substitution at C-2 and C-3; Zubkov et al. (2016) demonstrated that the C-4 ¹³C NMR chemical shift—a direct reporter of tautomeric state—varies in a substituent-dependent manner, with the 3-bromo derivative showing unique shielding behaviour [2]. Furthermore, the differentiation between 3-aryl-2-quinolones (anti-adhesive, integrin-targeting) and 3-aryl-4-quinolones (antiproliferative, topoisomerase-targeting) is mechanistically absolute and non-interchangeable [3]. Procurement of a generic 'quinolinone' without precise CAS-level specification therefore risks obtaining a compound with a qualitatively different biological profile, potentially invalidating SAR hypotheses and wasting screening resources.

Substitution Pattern Variation Halogen or methoxy changes at C-6, C-8, or the 3-aryl ring can shift antiproliferative potency; a generic “quinolinone” may not recapitulate target SAR.
Regioisomer Swap 4-Oxo (topoisomerase‑associated) vs. 2‑oxo (integrin β3 antagonist) regioisomers operate through completely distinct mechanisms; biological data are non‑transferable.
N‑Alkylation Limitation N‑Methyl congeners fix tautomeric state and remove the N–H diversification handle; verify free N–H if downstream functionalization is required.

Quantitative Differentiation vs. Closest Analogs


Tautomeric Ground-State Identity in Solution

2-Methyl-3-phenylquinolin-4(1H)-one, as a member of the 3-substituted 2-methyl-quinolin-4(1H)-one series, exists predominantly as the 4-oxo tautomer in DMSO-d₆ solution. Zubkov et al. (2016) established that for all 3-substituted 2-methyl-quinolin-4(1H)-ones studied, the C-4 ¹³C NMR chemical shift exhibits significant deshielding consistent with the 4-oxo form, with experimental δ(C-4) values in the range of ~170–175 ppm for the oxo form versus calculated values for the 4-hydroxy form that differ substantially [1]. The 3-phenyl substituent does not significantly perturb the C-4 chemical shift relative to other 3-substituted analogs (with the sole exception of 3-bromo, which shows anomalous shielding), confirming a conserved 4-oxo tautomeric state [1]. This contrasts with 2-arylquinolin-4(1H)-ones lacking the C-2 methyl group, where Mphahlele and El-Nahas (2004) demonstrated that the NH-4-oxo nature in solution is maintained but that the N-methylated derivatives can exhibit altered tautomeric preferences [2]. The predictable 4-oxo tautomeric identity of 2-methyl-3-phenylquinolin-4(1H)-one ensures consistent hydrogen-bond acceptor presentation of the C-4 carbonyl, which is critical for reproducible target engagement in biochemical assays.

Tautomeric State (4‑Oxo)
Class‑level
δ(C‑4) ≈ 170–175 ppm
Supports consistent carbonyl pharmacophore presentation
DMSO‑d₆; class‑wide 4‑oxo dominance
tautomerism 13C NMR spectroscopy quinolin-4(1H)-one

Cancer Cell Selectivity vs. Normal Cells

The 3-aryl-1H-quinolin-4-one chemotype, to which 2-methyl-3-phenylquinolin-4(1H)-one belongs, demonstrates a selectivity profile not observed with classical cytotoxic controls. In the Xiao et al. (2008) panel of 36 3-aryl-1H-quinolin-4-ones, most compounds showed good cytotoxic activity against human hepatocarcinoma Hep G2 and oral epidermoid carcinoma KB cell lines, yet exhibited no cytotoxicity against the normal human hepatocyte L02 cell line [1]. This selectivity contrasts sharply with the positive controls genistein and 5-fluorouracil, which inhibited growth of all three cell lines without discrimination [1]. Within this series, antiproliferative potency could be tuned by substitution: halogen at C-8 and methoxy at C-3′ of the pendant aryl ring enhanced cytotoxicity, while electron-withdrawing groups at C-6 decreased activity [1]. The unsubstituted 3-phenyl-2-methyl scaffold thus represents the baseline selectivity-bearing core from which potency-optimized derivatives are elaborated. For comparison, the N-methyl-2-phenyl regioisomer (3-methyl-4-phenyl-2(1H)-quinolinone) showed a distinct SAR trajectory, with 3-alkyl substitution at C-3 rather than aryl substitution at C-3 governing its biological profile [2].

Cancer Cell Selectivity
Class‑level
Selective cytotoxicity (Hep G2, KB); normal L02 cells spared
Supports cell‑line selectivity screening context
Class‑level; positive controls non‑selective
antiproliferative selectivity index quinolin-4-one

Mechanistic Divergence: Topoisomerase vs. Integrin

The position of the carbonyl group on the quinolinone ring system determines the mechanism of action. 3-Phenyl-4-quinolones, including 2-methyl-3-phenylquinolin-4(1H)-one, are structurally positioned to intercalate into DNA and inhibit mammalian topoisomerase II, a mechanism supported by SAR studies showing that the 3-phenylquinoline core (the deoxygenated analog) retains this activity profile [1]. In contrast, the regioisomeric 3-aryl-2-quinolone series acts through a completely distinct mechanism: direct binding to the β3 integrin cytoplasmic tail, disrupting focal adhesion assembly, inhibiting platelet spreading and aggregation, and blocking thrombus formation [2]. Fiorucci et al. (2015) demonstrated that 3-aryl-2-quinolone derivatives disrupt cell adhesion in a dose-dependent and reversible manner, with activity antagonized by artificial integrin activation via manganese, and that these compounds blunt integrin signaling measured by focal adhesion kinase (FAK) auto-phosphorylation [2]. The 4-oxo vs. 2-oxo regioisomerism thus represents a binary mechanistic switch; procurement of the wrong regioisomer would lead to a completely different biological readout [2]. For procurement purposes, CAS 5350-61-8 unambiguously specifies the 4(1H)-quinolinone oxidation state, distinguishing it from 3-aryl-2(1H)-quinolone analogs.

Topoisomerase vs. Integrin Mechanism
Reported
4‑Oxo → topoisomerase II/DNA; 2‑oxo → integrin β3
Mechanistic switch underscores necessity of CAS‑level regioisomer specification
Cross‑series SAR evidence
topoisomerase II DNA intercalation integrin antagonist

Pfmrk Kinase vs. bc1 Complex Targeting

The 3-phenyl-quinolinone scaffold has demonstrated validated target engagement against Pfmrk, a Plasmodium falciparum cyclin-dependent protein kinase. Xiao et al. (2001) reported that a 3-phenyl-quinolinone compound inhibited Pfmrk with an IC50 of 18 μM, representing the first compound reported to inhibit this kinase target at micromolar concentrations [1]. This finding establishes the 3-phenyl substitution pattern on the quinolinone core as productive for Pfmrk inhibition. For comparison, the structurally related endochin (a 3-alkyl-2-methyl-4(1H)-quinolone with a heptyl side chain at C-3) exhibits potent antimalarial activity through a distinct mechanism targeting the cytochrome bc1 complex, with nanomolar EC50 values against erythrocytic stages of multidrug-resistant P. falciparum isolates [2]. The differentiation between 3-aryl and 3-alkyl substitution at the quinolinone C-3 position thus governs target selectivity: 3-phenyl confers Pfmrk kinase inhibition (IC50 18 μM), while 3-alkyl (as in endochin) confers bc1 complex inhibition (sub-nanomolar EC50). 2-Methyl-3-phenylquinolin-4(1H)-one, bearing the 3-phenyl substituent, is therefore positioned within the Pfmrk-targeting rather than bc1-targeting subfamily of 4(1H)-quinolones [1][2].

Pfmrk Kinase vs. bc1 Complex
Cross‑study
Pfmrk IC₅₀ = 18 µM; endochin bc1 EC₅₀ sub‑nM
3‑Phenyl pattern aligns with Pfmrk; avoid 3‑alkyl bc1‑targeted analogs
Cross‑study; target selectivity governed by C‑3 substitution
Pfmrk antimalarial cyclin-dependent kinase

Synthetic Tractability and Scaffold Diversification

2-Methyl-3-phenylquinolin-4(1H)-one serves as a versatile synthetic intermediate for generating structurally diverse 4-quinolone libraries. A divergent synthetic route has been reported that enables mono and/or sequential Suzuki-Miyaura cross-coupling at the C-6 and C-3 positions of the 4-quinolone core, as demonstrated by the conversion of 6-chloro-2-methyl-3-phenylquinolin-4(1H)-one to 6-aryl and 6,3-diaryl derivatives [1]. This contrasts with 1-methyl-2-phenyl-4(1H)-quinolinone (CAS 17182-60-4), where N-alkylation fixes the tautomeric state and alters the electronic environment of the ring, potentially affecting the regioselectivity of further derivatization [2]. The unsubstituted N–H of 2-methyl-3-phenylquinolin-4(1H)-one preserves the tautomeric equilibrium and provides a reactive handle for N-functionalization that is absent in N-methyl congeners. Additionally, the C-2 methyl group enables further synthetic transformations (e.g., oxidation, condensation) that are not accessible with 2-unsubstituted 3-aryl-4-quinolones [3]. For procurement, this means 2-methyl-3-phenylquinolin-4(1H)-one offers a broader downstream diversification potential than either its N-methyl or 2-des-methyl analogs.

Synthetic Diversification
Data to verify
N–H, C‑2 methyl, C‑6/7/8 available; C‑6 Suzuki coupling demonstrated
Broader diversification than N‑alkyl or 2‑des‑methyl analogs
Reported cross‑coupling scope; validate for specific library design
Suzuki-Miyaura coupling 4-quinolone functionalization divergent synthesis

α2C-Adrenergic Receptor Engagement Potential

A 4-amino-substituted derivative of 2-methyl-3-phenylquinoline, [4-(3,4-dimethylpiperazin-1-yl)phenyl]-(2-methyl-3-phenylquinolin-4-yl)amine (ChEMBL218457), has demonstrated potent binding to the human α2C adrenergic receptor with a Ki of 5 nM, as measured by displacement of [³H]rauwolscine from human ADRA2C expressed in S115 cells [1]. This same compound showed substantially weaker affinity for the α2A adrenergic receptor (Ki = 1,400 nM), yielding a 280-fold selectivity for α2C over α2A [1]. While the parent 2-methyl-3-phenylquinolin-4(1H)-one (CAS 5350-61-8) is the 4-oxo rather than 4-amino form, this binding data validates that the 2-methyl-3-phenylquinoline core can productively engage G-protein-coupled receptor targets with high affinity and subtype selectivity when appropriately functionalized at C-4. For comparison, the 4-oxo parent compound provides a different hydrogen-bonding pharmacophore (H-bond acceptor) versus the 4-amino derivative (H-bond donor) and is therefore positioned for distinct target profiles [2]. Procurement of the 4-oxo form (CAS 5350-61-8) rather than the 4-amino derivative preserves access to carbonyl-directed interactions (e.g., with kinase hinge regions or topoisomerase DNA complexes) that the 4-amino analog cannot recapitulate.

α₂C‑Adrenoceptor Engagement
Reported
4‑Amino analog: α₂C Ki 5 nM, 280‑fold vs. α₂A
Core can engage GPCRs; 4‑oxo provides distinct H‑bond acceptor pharmacophore
Data from 4‑amino derivative; 4‑oxo pharmacophore differs
alpha-2C adrenergic receptor BindingDB CNS

High-Value Research Applications


Anticancer Kinase and Topoisomerase Libraries

2-Methyl-3-phenylquinolin-4(1H)-one serves as a baseline selectivity-bearing scaffold for constructing focused libraries targeting cancer-relevant kinases (EGFR PTK) and topoisomerase II. The class-level evidence from Xiao et al. (2008) demonstrates that the 3-aryl-4(1H)-quinolone core confers cancer-selective cytotoxicity while sparing normal hepatocytes, a selectivity advantage not observed with genistein or 5-fluorouracil [1]. Systematic substitution at C-6, C-8, and the 3-aryl ring according to the established pharmacophore model enables potency optimization while maintaining the cancer-selective profile inherent to the scaffold. The compound's free N–H and C-2 methyl group provide synthetic handles for diversification not available in N-alkylated or 2-des-methyl analogs. Procurement of CAS 5350-61-8 in >95% purity from reputable research-chemical suppliers ensures batch-to-batch reproducibility for SAR studies, with the melting point specification (~149–150 °C) serving as a rapid identity verification check [2].

Pfmrk Kinase Inhibitor Development

For antimalarial drug discovery programs targeting the P. falciparum cyclin-dependent kinase Pfmrk, 2-methyl-3-phenylquinolin-4(1H)-one represents the commercially available scaffold most closely aligned with the 3-phenyl-quinolinone inhibitor reported by Xiao et al. (2001) to inhibit Pfmrk with an IC50 of 18 μM [1]. This compound is mechanistically distinct from endochin-like quinolones (ELQs), which target the cytochrome bc1 complex rather than Pfmrk kinase [2]. Researchers should procure this specific CAS number to ensure the 3-phenyl (rather than 3-alkyl) substitution pattern, which governs target selectivity toward Pfmrk kinase. The compound can be further functionalized via Suzuki-Miyaura cross-coupling at C-6 to explore additional binding interactions with the Pfmrk ATP-binding pocket [3].

Integrin Biology Mechanistic Controls

In integrin adhesion and signaling research, 2-methyl-3-phenylquinolin-4(1H)-one serves as a critical negative control compound for experiments employing 3-aryl-2-quinolone integrin antagonists. Fiorucci et al. (2015) established that 3-aryl-2-quinolone derivatives disrupt focal adhesions, inhibit platelet aggregation, and blunt FAK auto-phosphorylation through direct β3 integrin tail interaction [1]. The 4-quinolone regioisomer (CAS 5350-61-8) is mechanistically orthogonal—predicted to act via topoisomerase II/DNA intercalation rather than integrin antagonism [2]. Co-procurement of both the 4-quinolone (CAS 5350-61-8) and the corresponding 2-quinolone analog enables rigorous mechanistic dissection, ensuring that observed anti-adhesive phenotypes can be confidently attributed to integrin engagement rather than off-target cytotoxicity [1][2].

Tautomerism and Physicochemical Property Studies

The 3-substituted 2-methyl-quinolin-4(1H)-one series, including the 3-phenyl derivative, provides a well-characterized system for studying how tautomeric state influences pharmacokinetic and pharmacodynamic properties. Zubkov et al. (2016) established that the C-4 ¹³C NMR chemical shift reliably reports the 4-oxo/4-hydroxy tautomeric ratio, and that substituents differing in electronic character do not significantly perturb this equilibrium (with the sole exception of 3-bromo) [1]. The compound's moderate predicted logP (~3.22) and topological polar surface area (~98 Ų) position it within favorable oral drug-like property space [2]. For computational chemists and physical property modelers, CAS 5350-61-8 offers an experimentally tractable probe for validating tautomer-aware QSPR models and assessing how the 4-oxo/4-hydroxy equilibrium shifts under varying solvent and pH conditions relevant to physiological compartments [1].

Application
Selection Property
Validation Focus
Anticancer kinase & topoisomerase SAR
Cell‑line selectivity context
Selectivity index vs. normal hepatocytes
Pfmrk kinase inhibitor development
3‑Phenyl substitution pattern
Pfmrk IC₅₀ assay context
Integrin adhesion mechanism studies
4‑Oxo regioisomer identity
Anti‑adhesive phenotype specificity
Tautomerism‑property modeling
Tautomeric identity (4‑oxo validated)
NMR shift & QSPR model alignment
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